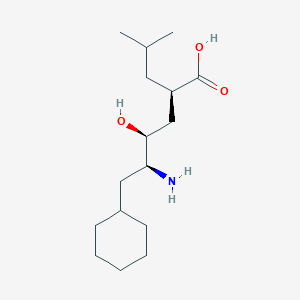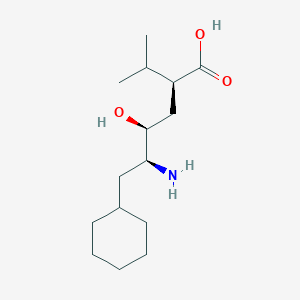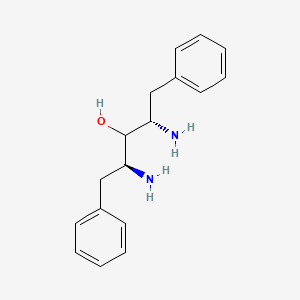
5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid is an organic compound belonging to the class of delta amino acids and derivatives. These compounds contain a carboxylic acid group and an amino group at the C5 carbon atom . The compound has a molecular formula of C16H31NO3 and a molecular weight of 285.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Cyclohexylation: Introduction of the cyclohexyl group to the hexanoic acid backbone.
Amination: Introduction of the amino group at the C5 position.
Hydroxylation: Introduction of the hydroxyl group at the C4 position.
Isobutylation: Introduction of the isobutyl group at the C2 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with cathepsin D, an enzyme involved in protein degradation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid: Similar structure but with an isopropyl group instead of an isobutyl group.
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid: Contains an additional hydroxyl group.
Uniqueness
5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C16H31NO3 |
|---|---|
Molecular Weight |
285.42 g/mol |
IUPAC Name |
(2R,4S,5S)-5-amino-6-cyclohexyl-4-hydroxy-2-(2-methylpropyl)hexanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-11(2)8-13(16(19)20)10-15(18)14(17)9-12-6-4-3-5-7-12/h11-15,18H,3-10,17H2,1-2H3,(H,19,20)/t13-,14+,15+/m1/s1 |
InChI Key |
INCRGCAIRMMQQJ-ILXRZTDVSA-N |
Isomeric SMILES |
CC(C)C[C@H](C[C@@H]([C@H](CC1CCCCC1)N)O)C(=O)O |
Canonical SMILES |
CC(C)CC(CC(C(CC1CCCCC1)N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(1-Cyclopropyl-2-Methyl-1h-Imidazol-5-Yl)pyrimidin-2-Yl]amino}-N-Methylbenzenesulfonamide](/img/structure/B10757358.png)
![1-(Phenylmethyl)cyclopentyl[(1S)-1-formylpentyl]carbamate](/img/structure/B10757374.png)
![S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine](/img/structure/B10757378.png)
![N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide](/img/structure/B10757386.png)
![(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide](/img/structure/B10757406.png)

![3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide](/img/structure/B10757415.png)

![N-(1-Cyanocyclopropyl)-3-({[(2S)-5-oxopyrrolidin-2-YL]methyl}sulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide](/img/structure/B10757422.png)
![N-[(2R,3S)-1-((2S)-2-{[(Cyclopentylamino)carbonyl]amino}-3-methylbutanoyl)-2-(1-formyl-1-cyclobutyl)pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B10757425.png)
![N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide](/img/structure/B10757434.png)
![6-Amino-2-[(2-Morpholin-4-Ylethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10757447.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-6-pyridinyl)methyl]acetamide](/img/structure/B10757455.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-3-methyl-6-pyridinyl)methyl]acetamide](/img/structure/B10757458.png)
